Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
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Overview
Description
Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzyl group, a hydroxyphenyl group, and a thiazolopyridine core makes this compound an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with 2-chloronicotinic acid to form the thiazolopyridine core. This intermediate is then reacted with benzyl bromide and 4-hydroxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted thiazolopyridine compounds .
Scientific Research Applications
Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in treating diseases such as cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)imidazo[4,5-c]pyridine: Known for its antimicrobial activity.
2-(4-Hydroxyphenyl)imidazo[4,5-b]pyridine: Exhibits anticancer properties.
2-(4-Hydroxyphenyl)thiazolo[4,5-c]pyridine: Studied for its anti-inflammatory effects.
Uniqueness
Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is unique due to its specific structural features, such as the combination of a benzyl group and a hydroxyphenyl group with a thiazolopyridine core.
Properties
CAS No. |
1384264-40-7 |
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Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c23-16-8-6-15(7-9-16)19-21-17-10-11-22(12-18(17)26-19)20(24)25-13-14-4-2-1-3-5-14/h1-9,23H,10-13H2 |
InChI Key |
COFWTHFBIIGRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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